molecular formula C6H7BrN2O B1377346 3-Bromo-5-methoxypyridin-2-amine CAS No. 1379325-16-2

3-Bromo-5-methoxypyridin-2-amine

Cat. No.: B1377346
CAS No.: 1379325-16-2
M. Wt: 203.04 g/mol
InChI Key: KQOQBLKXTMMFQW-UHFFFAOYSA-N
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Description

3-Bromo-5-methoxypyridin-2-amine is a chemical compound with the molecular formula C6H7BrN2O. It is a derivative of pyridine, characterized by the presence of a bromine atom at the third position, a methoxy group at the fifth position, and an amino group at the second position on the pyridine ring.

Biochemical Analysis

Biochemical Properties

3-Bromo-5-methoxypyridin-2-amine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs. The nature of these interactions often involves the binding of this compound to the active site of the enzyme, thereby affecting its catalytic activity .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is essential for cell proliferation and differentiation. Additionally, this compound can alter the expression of genes involved in apoptosis, thereby impacting cell survival .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been found to inhibit the activity of certain kinases, which are enzymes that play a critical role in cell signaling. This inhibition can result in altered cellular responses and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions but can degrade when exposed to light or high temperatures. Long-term exposure to this compound in in vitro or in vivo studies has revealed its potential to cause sustained changes in cellular metabolism and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit therapeutic effects, while at high doses, it can cause toxicity and adverse effects. For instance, studies on rodents have shown that high doses of this compound can lead to liver toxicity and oxidative stress. These findings highlight the importance of determining the appropriate dosage to minimize adverse effects while maximizing therapeutic benefits .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its biotransformation. The metabolic pathways of this compound can lead to the formation of various metabolites, some of which may have biological activity. Additionally, this compound can affect metabolic flux and alter the levels of certain metabolites in cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the localization and accumulation of the compound in different cellular compartments. For example, it has been observed that this compound can be transported into cells via organic cation transporters, which facilitate its uptake and distribution .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, it has been found to localize in the mitochondria, where it can influence mitochondrial function and energy production .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-methoxypyridin-2-amine can be achieved through several methods. One common approach involves the bromination of 5-methoxypyridin-2-amine using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction typically takes place in an organic solvent like dichloromethane or acetonitrile at a temperature range of 0-25°C .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-5-methoxypyridin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Bromo-5-methoxypyridin-2-amine has several applications in scientific research:

Comparison with Similar Compounds

  • 5-Bromo-2-methoxypyridin-3-amine
  • 3-Bromo-5-methoxypyridine
  • 5-Bromo-2-methoxy-3-nitropyridine

Comparison: 3-Bromo-5-methoxypyridin-2-amine is unique due to the specific positioning of its functional groups, which can influence its reactivity and interaction with other molecules. Compared to similar compounds, it may exhibit different pharmacological properties and synthetic utility .

Properties

IUPAC Name

3-bromo-5-methoxypyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2O/c1-10-4-2-5(7)6(8)9-3-4/h2-3H,1H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQOQBLKXTMMFQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(N=C1)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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